molecular formula C16H16O3 B2760406 3-(4-Methoxyphenyl)-3-phenylpropanoic acid CAS No. 114327-14-9

3-(4-Methoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B2760406
CAS No.: 114327-14-9
M. Wt: 256.301
InChI Key: QNXXQSFDCHDCES-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize 3-(4-Methoxyphenyl)-3-phenylpropanoic acid involves an aldol condensation reaction. This process typically starts with the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to acidic hydrolysis to yield the desired compound.

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 4-methoxybenzyl chloride reacts with phenylmagnesium bromide to form an intermediate, which is then treated with carbon dioxide and subsequently hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are typically used to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(4-Methoxyphenyl)-3-phenylpropanoic acid can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group under strong oxidative conditions.

  • Reduction: : The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used. For instance, catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: 4-Methoxybenzoic acid, phenylacetic acid.

    Reduction: 3-(4-Methoxyphenyl)-3-phenylpropanol.

    Substitution: 4-Bromo-3-(4-methoxyphenyl)-3-phenylpropanoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Methoxyphenyl)-3-phenylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-3-phenylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxybenzoic acid: Contains a methoxy group but lacks the propanoic acid moiety, leading to different applications and reactivity.

    3-(4-Hydroxyphenyl)-3-phenylpropanoic acid:

Uniqueness

3-(4-Methoxyphenyl)-3-phenylpropanoic acid is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXXQSFDCHDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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